![molecular formula C20H28O4 B1200900 Gibberellin A14 aldehyde CAS No. 35470-76-9](/img/structure/B1200900.png)
Gibberellin A14 aldehyde
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Overview
Description
Gibberellin A14 aldehyde is a C20-gibberellin obtained by selective reduction of the 10beta-carboxy group of gibberellin A14. It is a C20-gibberellin and a gibberellin monocarboxylic acid. It derives from a gibberellin A14. It is a conjugate acid of a gibberellin A14 aldehyde(1-).
Scientific Research Applications
Role in Plant Bioassays
The aldehyde form of gibberellin A14, alongside its alcohol counterpart and other gibberellin derivatives, has been explored for its biological activity in plant bioassays. Studies have shown that modifications to the gibberellin molecule can impact its activity across various plant assays. Specifically, derivatives of gibberellin A12 and A14 have indicated potential conversion to more active, polar gibberellins, underscoring the nuanced structural requirements for gibberellin activity in plants (Hoad, Pharis, Railton, & Durley, 2004).
Contribution to Gibberellin Biosynthesis
Gibberellins, including A14 aldehyde, are part of a complex biosynthesis pathway essential for plant growth and development. Research has detailed the early stages of gibberellin biosynthesis, identifying two potential routes: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids. These findings have implications for understanding how gibberellins like A14 aldehyde contribute to overall plant hormone regulation (Kasahara et al., 2002).
Impact on Gibberellin Signaling
Gibberellin signaling, crucial for plant growth and development, involves the interaction of gibberellins with various receptors and regulatory proteins. Studies have elucidated the mechanism by which gibberellins, potentially including A14 aldehyde derivatives, promote the degradation of DELLA proteins, thereby regulating gene expression and plant development. These insights into gibberellin signaling pathways highlight the intricate balance of hormone regulation in plants (Murase, Hirano, Sun, & Hakoshima, 2008).
Advances in Gibberellin Receptor Research
The discovery and characterization of gibberellin receptors, such as GID1, have shed light on the molecular basis of gibberellin perception and signal transduction in plants. These receptors are essential for the bioactive gibberellin response, including the recognition and signaling processes that involve A14 aldehyde and its derivatives. This research has significant implications for agricultural practices, offering new avenues for crop improvement through gibberellin signaling manipulation (Ueguchi-Tanaka et al., 2005).
properties
CAS RN |
35470-76-9 |
---|---|
Product Name |
Gibberellin A14 aldehyde |
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1R,2S,3S,4S,5S,8S,9S,12R)-2-formyl-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid |
InChI |
InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-14(20)18(2)7-6-15(22)19(3,17(23)24)16(18)13(20)10-21/h10,12-16,22H,1,4-9H2,2-3H3,(H,23,24)/t12-,13+,14+,15+,16+,18+,19-,20-/m1/s1 |
InChI Key |
YMDYUWHAQBYOMU-HYAYUQHRSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C=O)(C)C(=O)O)O |
SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O)O |
Canonical SMILES |
CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C=O)(C)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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